Viscotoxin A3
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, Cancer cells |
|---|---|
sequence |
KSCCPNTTGRNIYNACRLTGAPRPTCAKLSGCKIISGSTCPSDYPK |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Viscotoxin A3
Plant Source: Viscum album (European Mistletoe)
The primary natural source of Viscotoxin A3 is the European mistletoe, Viscum album L., a hemiparasitic shrub that grows on various host trees across Europe. ethz.chresearchgate.net This plant produces a range of bioactive compounds, including lectins and viscotoxins, which are believed to be part of its defense mechanism. researchgate.netnih.gov Viscotoxins are low molecular mass proteins (around 5 kDa) and several isoforms have been identified, including A1, A2, A3, B, and 1-PS. karger.comresearchgate.net Among these, this compound is often the most predominant and most active isoform. nih.gov
The composition and quantity of viscotoxins, including this compound, show significant variation among the different subspecies of Viscum album, which are typically distinguished by their host tree specificity. karger.comresearchgate.net The three primary European subspecies are V. album subsp. album (growing on deciduous trees), V. album subsp. abietis (growing on fir trees, Abies spp.), and V. album subsp. austriacum (growing on pine trees, Pinus spp.). karger.comethz.ch
Research has demonstrated that the viscotoxin patterns are characteristic of each subspecies and are largely independent of the specific host species within their preferred group. researchgate.net
Viscum album subsp. abietis : This subspecies is characterized by a large predominance of this compound, which can constitute approximately 70% of the total viscotoxin content. It also contains all other viscotoxin isoforms except for A2. tandfonline.comresearchgate.net
Viscum album subsp. album : This subspecies contains roughly equal amounts of Viscotoxins A2 and A3, but lacks viscotoxins 1-PS and U-PS. researchgate.net
Viscum album subsp. austriacum : This subspecies has a high content of viscotoxin 1-PS but contains only small, sometimes undetectable, quantities of Viscotoxins A2 and A3. It completely lacks Viscotoxin A1. researchgate.net
These distinct profiles allow for the chemotaxonomic identification of the mistletoe subspecies. karger.comresearchgate.net
Table 1: this compound Distribution in Viscum album Subspecies
| Subspecies | Primary Host Type | Relative this compound Content | Other Notable Viscotoxins |
|---|---|---|---|
| V. album subsp. abietis | Fir (Abies spp.) | Very High (~70%) | Contains A1, B, 1-PS; Lacks A2. tandfonline.comresearchgate.net |
| V. album subsp. album | Deciduous Trees | Present in significant amounts | Present in amounts nearly equal to Viscotoxin A2; Lacks 1-PS. researchgate.net |
| V. album subsp. austriacum | Pine (Pinus spp.) | Low to undetectable | High in 1-PS; Lacks A1. researchgate.net |
The concentration of viscotoxins in Viscum album is not static but fluctuates throughout the year. Studies on the seasonal dynamics show that the total viscotoxin content in the leaves culminates in the summer, typically around June. thieme-connect.comresearchgate.net Conversely, the concentration is at its lowest during the winter months, with a minimum often observed in December, a time when mistletoe lectin content reaches its peak. thieme-connect.comresearchgate.net While some studies suggest that Viscotoxins A1, A2, and A3 may show degradation over the seasonal course, others have found the highest amounts of total viscotoxins in summer harvests. nih.govresearchgate.net
This seasonal variation is a critical factor for the pharmaceutical processing of mistletoe, where harvesting times are fixed to ensure optimal and consistent yields of specific active compounds. karger.comthieme-connect.com Viscotoxins are found in various green parts of the plant, with generative organs containing high amounts. karger.com
Subspecies Variation and this compound Content
Methodologies for this compound Isolation and Purification
The isolation of this compound from Viscum album plant material involves a multi-step process that begins with extraction and is followed by sophisticated chromatographic techniques to separate it from other viscotoxin isoforms and plant components. smolecule.com
The initial step involves extracting the viscotoxins from fresh or dried plant material, typically the leaves and stems. researchgate.netnih.gov Common methods include:
Aqueous Extraction : Mistletoe powder can be extracted with an aqueous solution, sometimes a salt solution, for several hours. The solid particulates are then removed by filtration or centrifugation. google.com
Acidic Extraction : A frequently used method for viscotoxin extraction involves using 0.2 M acetic acid. researchgate.net
Solvent Extraction : Methanol is another solvent used for the initial extraction of compounds from fresh mistletoe plant material. uib.notandfonline.com After the initial extraction, the crude extract is often partitioned against other solvents like diethyl ether to remove lipophilic substances. tandfonline.com
Due to the high sequence homology among viscotoxin isoforms, their separation requires high-resolution chromatographic methods. karger.com
Size-Exclusion Chromatography : An initial separation step can involve size-exclusion (gel filtration) chromatography on columns such as Sephadex G-25 or G-75 to separate proteins based on their molecular weight. google.comumh.es
Ion-Exchange Chromatography : This is a crucial step that separates the basic viscotoxins based on charge differences. Cation-exchange chromatography on materials like CM-cellulose or Sulfoethyl Sephadex has been successfully used to separate different viscotoxin fractions (e.g., A and B). researchgate.netscite.aicerealsgrains.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : HPLC is the standard method for the final purification and quantitative analysis of viscotoxin isoforms, including A3. researchgate.netnih.gov Using a C-18 column with a gradient elution system, typically involving acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), allows for the separation of the highly similar viscotoxin molecules. uib.nomdpi.com
Extraction Techniques
Recombinant Production of this compound
To overcome the limitations of plant extraction, such as seasonal variability and complex purification, recombinant DNA technology offers an alternative for producing this compound. smolecule.comnih.gov This approach allows for the generation of large quantities of pure protein for research.
The biosynthesis of viscotoxins in the plant involves a precursor protein. Researchers have isolated and characterized cDNAs from Viscum album that encode for viscotoxin preproteins. nih.govcapes.gov.br These precursors contain not only the viscotoxin domain but also a signal sequence and an acidic polypeptide domain. nih.govcapes.gov.br This structure is similar to that of other plant thionins, where the acidic domain is thought to neutralize the toxic basic thionin domain, keeping it inactive within the plant cell. nih.gov
For recombinant production, the gene or cDNA encoding this compound is cloned into an expression vector. smolecule.com This vector is then introduced into a suitable host system, most commonly:
Escherichia coli : E. coli is a widely used host for producing recombinant viscotoxins. The protein is often expressed as a fusion protein, which can protect the host from the toxin's lethal effects and simplify purification. nih.govcusabio.com
Yeast (Pichia pastoris or Saccharomyces cerevisiae) : Yeast is another effective system for expressing recombinant antimicrobial peptides and has been used for this compound production. nih.govcusabio.commybiosource.com
After expression in the host cells, the recombinant this compound is purified to homogeneity for further study. smolecule.com
Gene Cloning and Expression Systems
The production of this compound for research and potential therapeutic applications has been achieved through recombinant DNA technology, which circumvents the reliance on natural extraction and allows for the production of modified versions. The gene for this compound was first identified by screening a cDNA expression library from Viscum album in a lambda gt11 vector. researchgate.netnih.govcapes.gov.br This allowed for the isolation of clones that contained the full-length coding sequence for the viscotoxin precursor. nih.gov
Several heterologous expression systems have been utilized for the production of recombinant this compound. Escherichia coli is the most commonly used host due to its rapid growth and well-understood genetics. nih.govnih.gov However, expressing small, cysteine-rich proteins like viscotoxins in E. coli can be challenging due to the reducing environment of its cytoplasm, which is not conducive to the formation of the three essential disulfide bonds required for the protein's structural integrity and activity. nih.govunivr.it
To overcome these challenges, this compound is typically expressed as a fusion protein. A variety of fusion partners have been evaluated to enhance solubility, stability, and ease of purification. A systematic study compared 13 different fusion partners, including the His6 tag, maltose-binding protein (MBP), glutathione (B108866) S-transferase (GST), and thioredoxin (Trx). nih.gov The results demonstrated that fusion with thioredoxin provided the highest yield of soluble viscotoxin. nih.gov Other successful approaches have employed a combination of tags, such as a His-tag linked to a Small Ubiquitin-related Modifier (SUMO) tag. targetmol.comcusabio.com
Besides prokaryotic systems, eukaryotic hosts such as yeast (Saccharomyces cerevisiae or Pichia pastoris) and transgenic plants have also been employed. core.ac.ukcusabio.commybiosource.com The constitutive CaMV (Cauliflower Mosaic Virus) promoter has been used to drive the expression of the this compound cDNA in the model plant Arabidopsis thaliana. core.ac.uk
| Expression Host | Fusion Partner/Tag | Promoter | Key Findings/Reference |
|---|---|---|---|
| Escherichia coli | Thioredoxin (Trx) | T7 | Highest yield of soluble protein among 13 partners tested. nih.gov |
| Escherichia coli | His6-SUMO | Not specified | Facilitates purification and detection. targetmol.comcusabio.com |
| Escherichia coli | GST, MBP, NusA, etc. | Not specified | Evaluated for fusion expression. nih.gov |
| Yeast | His-tag | Not specified | Used for commercial recombinant protein production. fishersci.com |
| Arabidopsis thaliana | None (expressed as precursor) | CaMV 35S | Successful expression in a heterologous plant system. core.ac.uk |
Purification of Recombinant this compound
The purification of recombinant this compound is a multi-step process designed to isolate the target protein from host cell components and the fusion partner used during expression. The specific protocol depends on the expression system and the nature of the fusion tag.
A widely adopted strategy for this compound expressed in E. coli as a His-tagged fusion protein begins with cell lysis, followed by immobilized metal affinity chromatography (IMAC). nih.gov The crude cell lysate is passed through a column containing Ni2+ (or other divalent metal ion) resin, which specifically binds the polyhistidine tag of the fusion protein. nih.gov
After washing the column to remove unbound proteins, the fusion protein is eluted. The next critical step is the cleavage of the fusion tag to release the native this compound polypeptide. This is typically achieved using a site-specific protease, such as Tobacco Etch Virus (TEV) protease, whose recognition sequence is engineered into the linker region between the fusion partner and the viscotoxin sequence. nih.gov
Following enzymatic cleavage, further chromatographic steps are necessary to separate the liberated this compound from the fusion partner, the protease, and any remaining uncleaved fusion protein. A protocol yielding high-purity this compound involves a selective precipitation step, where acidification of the cleavage mixture causes the desired protein to precipitate, followed by cation exchange chromatography as a final polishing step. nih.gov This method has been reported to yield approximately 5.2 mg of highly pure this compound from a one-liter bacterial culture, with a recovery of 68% from the cleavage step. nih.gov
The purity of the final sample is assessed by methods like SDS-PAGE, while the correct molecular weight and the formation of the three crucial disulfide bridges are confirmed using mass spectrometry. nih.gov The proper three-dimensional folding of the recombinant protein can be validated by advanced techniques such as heteronuclear NMR spectroscopy. nih.gov
| Step | Method | Purpose | Reference | |
|---|---|---|---|---|
| 1 | Cell Lysis & Clarification | Release of cellular contents and removal of debris. | nih.gov | |
| 2 | Ni2+ Affinity Chromatography | Capture of the His-tagged fusion protein. | nih.gov | |
| 3 | Proteolytic Cleavage | Removal of the fusion tag (e.g., using TEV protease). | nih.gov | |
| 4 | Selective Precipitation | Initial separation of this compound from the cleaved tag by acidification. | nih.gov | |
| 5 | Cation Exchange Chromatography | Final polishing step to achieve high purity. | nih.gov | |
| 6 | Quality Control | Mass Spectrometry, NMR Spectroscopy | Confirmation of purity, mass, and correct folding. | nih.gov |
Structural Biology of Viscotoxin A3
Primary Structure Characterization
The foundational level of Viscotoxin A3's architecture lies in its primary structure, which dictates its subsequent folding and function.
Amino Acid Sequence Analysis
This compound is a small, cationic peptide composed of 46 amino acid residues. nih.govrcsb.orgcapes.gov.br Its sequence is rich in basic and hydrophobic amino acids, a characteristic feature of many membrane-active peptides. chalcogen.ro The precise arrangement of these amino acids is crucial for its biological activity.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|---|---|
| 1 | K | 13 | S | 25 | L | 37 | S |
| 2 | S | 14 | C | 26 | T | 38 | G |
| 3 | C | 15 | C | 27 | G | 39 | C |
| 4 | C | 16 | P | 28 | S | 40 | K |
| 5 | P | 17 | S | 29 | T | 41 | I |
| 6 | N | 18 | T | 30 | T | 42 | I |
| 7 | T | 19 | T | 31 | G | 43 | S |
| 8 | T | 20 | G | 32 | L | 44 | G |
| 9 | G | 21 | L | 33 | I | 45 | T |
| 10 | A | 22 | S | 34 | N | 46 | P |
| 11 | R | 23 | G | 35 | A | ||
| 12 | N | 24 | Y | 36 | A |
Data sourced from UniProt (P01538) and corroborated by various structural studies.
Disulfide Bridge Connectivity and Arrangement
A defining feature of this compound's primary structure is the presence of three intramolecular disulfide bonds. These covalent linkages between cysteine residues are critical for stabilizing the protein's tertiary structure. oup.com The disulfide bridges connect the following cysteine pairs: Cys3-Cys40, Cys4-Cys32, and Cys16-Cys26. This specific arrangement, sometimes referred to as a "concentric motif," is a hallmark of the thionin family. researchgate.net The integrity of these bonds is essential; reduction of the disulfide bridges leads to a loss of the protein's ability to disrupt membranes. nih.gov
Higher-Order Structural Elucidation
The linear sequence of amino acids folds into a complex and highly organized three-dimensional structure, which has been elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov
Secondary Structure Elements: Alpha-Helices and Beta-Sheets
The polypeptide chain of this compound adopts a well-defined secondary structure. It consists of two alpha-helices connected by a turn, and a short stretch of an antiparallel beta-sheet. nih.govresearchgate.netrcsb.org Specifically, NMR studies have indicated an alpha-helical content of approximately 41% and a beta-sheet content of about 16%. nih.gov This arrangement of secondary structure elements is a common feature among thionins. nih.govresearchgate.netcapes.gov.br
Oligomerization States and Interactions in Solution and Membrane-Mimicking Environments
In solution, this compound primarily exists as a monomer. nih.govcapes.gov.br However, its behavior changes in the presence of membranes or membrane-mimicking environments like detergent micelles. In the presence of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles, the this compound molecule binds with high affinity to the micelle surface via a hydrophobic patch in its helical hairpin, but it remains monomeric. rcsb.orgnih.gov
Conversely, studies using anionic sodium dodecyl sulphate (SDS) micelles have shown that this compound can oligomerize. rcsb.orgnih.gov This oligomerization appears to be detergent-assisted, as no direct contacts between the peptide molecules were observed. rcsb.orgnih.gov In the crystalline state, the asymmetric unit contains two monomers related by a local twofold axis, held together by hydrophobic interactions, suggesting a dimeric arrangement. nih.govrcsb.orgcapes.gov.br This ability to change its oligomerization state is likely crucial for its function at the cell membrane. It is proposed that this compound interacts with membranes, potentially organizing at the surface to induce defects that lead to membrane destabilization and disruption. nih.gov
Advanced Structural Determination Methodologies
The precise three-dimensional arrangement of this compound has been elucidated through a combination of high-resolution experimental techniques and computational methods. These approaches have defined both its structure in solution and in a crystalline state, providing a comprehensive understanding of its molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
The high-resolution three-dimensional structure of this compound in an aqueous solution was determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.netnih.govnih.govcapes.gov.br The study was conducted at a pH of 3.6 and a temperature of 12°C. researchgate.netnih.govnih.gov This analysis revealed that the this compound molecule consists of two α-helices connected by a turn, and a short, antiparallel β-sheet. researchgate.netnih.govnih.gov This "helix-turn-helix" motif is a characteristic fold found in other thionins. researchgate.netnih.gov The structure was deposited in the Protein Data Bank under the accession code 1ED0. researchgate.netnih.govnih.govrcsb.org
The structural calculation was based on a comprehensive set of experimentally derived constraints. researchgate.netnih.govnih.gov These restraints were used as inputs for restrained molecular dynamics and energy minimization calculations using software such as DYANA and Discover. researchgate.netnih.govnih.gov The resulting ensemble of structures showed low root-mean-square deviation (RMSD) values, indicating a well-defined conformation. researchgate.netnih.gov Specifically, the backbone and heavy atom RMSD values were 0.47 ± 0.11 Å and 0.85 ± 0.13 Å, respectively. researchgate.netnih.govcapes.gov.br More recent NMR studies have also investigated the structure of this compound in the presence of dodecylphosphocholine (DPC) micelles to mimic a membrane environment. ebi.ac.uk
| NMR Experimental Parameters for this compound Solution Structure | |
| Technique | ¹H NMR Spectroscopy researchgate.netnih.govnih.gov |
| pH | 3.6 researchgate.netnih.govnih.gov |
| Temperature | 12°C researchgate.netnih.govnih.gov |
| Interproton Distance Restraints | 734 (from NOE measurements) researchgate.netnih.govnih.gov |
| Hydrogen Bond Restraints | 22 researchgate.netnih.govnih.gov |
| Dihedral Angle (φ) Restraints | 32 (from J-coupling measurements) researchgate.netnih.govnih.gov |
| Disulfide Bridge Constraints | 3 researchgate.netnih.govnih.gov |
| Calculation Software | DYANA, Discover researchgate.netnih.govnih.gov |
| PDB Accession Code | 1ED0 researchgate.netnih.govnih.govrcsb.org |
X-ray Crystallography for Crystal Structures
The crystal structure of this compound has been solved to a resolution of 1.75 Å using X-ray crystallography. nih.govcapes.gov.br The structure was determined using single-wavelength anomalous diffraction (SAD) from the native sulfur atoms within the protein's disulfide bridges, a technique enhanced by the use of a synchrotron data set for refinement. nih.govcapes.gov.brresearchgate.net
| X-ray Crystallography Data for this compound | |
| Resolution | 1.75 Å nih.govcapes.gov.br |
| Method | Single-wavelength Anomalous Diffraction (SAD) nih.gov |
| Radiation Source | Cu Kα (in-house), Synchrotron nih.govcapes.gov.br |
| Monomer Composition | 46 amino acids, 3 disulfide bridges nih.govcapes.gov.brresearchgate.net |
| Overall Fold | L-shape, α- and β-thionin architecture nih.govcapes.gov.br |
| Asymmetric Unit | Dimer of two monomers nih.govcapes.gov.br |
| Associated Ions | One phosphate (B84403) anion per monomer nih.govcapes.gov.br |
Computational Structural Biology and Molecular Dynamics Simulations
Computational methods are integral to refining and analyzing the structures obtained from NMR and X-ray crystallography. For this compound, restrained molecular dynamics (MD) and subsequent energy minimization were essential steps in calculating the final solution structure from NMR-derived constraints. researchgate.netnih.govnih.govcapes.gov.br
Molecular dynamics simulations have also been employed to study the stability and flexibility of viscotoxin structures. researchgate.net These "in silico" experiments analyze dynamic parameters to identify which amino acid residues exhibit the most significant flexibility, providing insights into the relationship between the conformational structure and biological activity. researchgate.net Further MD simulations of this compound in its native state have been used to analyze the coupling between the motions of the protein's main chain and its side chains. pnas.org These studies found that the fluctuations of the side chains and the main chain are generally poorly correlated on a picosecond time scale, but this correlation increases over a longer time scale of about 10 nanoseconds, particularly in the flexible regions of the protein. pnas.org
Structural Determinants of Isoform-Specific Activities
The Viscum album plant produces several isoforms of viscotoxins, including A1, A2, A3, and B, which exhibit high sequence homology yet have markedly different cytotoxic potencies. nih.govkarger.com Comparative structural analyses have been crucial in understanding the molecular basis for these functional differences.
Comparative Structural Analysis of this compound with A1, A2, and B
Despite a high degree of amino acid sequence similarity, this compound, A2, and B show significant differences in their in vitro cytotoxicity. nih.gov this compound is generally considered the most cytotoxic, while Viscotoxin B is among the least potent. umh.esnih.gov To investigate this, the 3D structures of Viscotoxin A2 and B were also determined by NMR and compared to that of A3. nih.gov
| Amino Acid Sequence Variations in Viscotoxin Isoforms | |||||
| Position | This compound | Viscotoxin A1 | Viscotoxin A2 | Viscotoxin B | Viscotoxin 1-PS |
| 15 | Ala | Thr | Thr | Thr | Thr |
| 18 | Leu | Leu | Phe | Leu | Phe |
| 19 | Thr | Thr | Gly | Gly | Gly |
| 21 | Ala | Ser | Gly | Gly | Gly |
| 22 | Pro | Ser | Ser | Ser | Ser |
| 24 | Pro | Glu | Glu | Glu | Glu |
| 25 | Thr | Thr | Arg | Arg | Val |
| 28 | Lys | Lys | Ser | Ser | Arg |
| 29 | Leu | Leu | Leu | Leu | Ile |
| 37 | Gly | Ala | Ala | Ala | Ala |
| Data compiled from references tandfonline.com. |
Role of Specific Amino Acid Residues in Modulating Function
The differences in biological activity among viscotoxin isoforms can be traced to a few key amino acid substitutions. nih.gov The significantly lower activity of Viscotoxin B is strongly linked to the presence of an arginine residue at position 25 (Arg25). nih.gov This residue protrudes from the hydrophobic plane formed by the two amphipathic α-helices, which is the region presumed to interact with the plasma membrane. nih.gov This disruption of the hydrophobic surface likely prevents Viscotoxin B from effectively inserting into membranes. nih.gov
In contrast, the high cytotoxicity of this compound is associated with its pronounced hydrophobic character, which facilitates strong interactions with biological membranes. scite.ai The differences between the more active A-type viscotoxins and the less active B-type are concentrated in the α-helical regions. nih.gov For example, comparing the highly active Viscotoxin A2 to the less active Viscotoxin B, which differ by only three residues, highlights the importance of position 28. univr.it The presence of a positively charged lysine (B10760008) (Lys) at position 28 in A3, versus a neutral serine (Ser) in B, is a non-conservative mutation that likely plays a role in modulating activity. tandfonline.comunivr.it The lack of a negatively charged residue at position 24 in some isoforms has also been suggested to enhance toxicity. univr.it These specific residue changes alter the surface potential and hydrophobicity, thereby dictating the strength and nature of the toxin's interaction with cell membranes. nih.govnih.gov
Influence of Surface Potential Distribution on Biological Activity
The biological activity of this compound, a cationic polypeptide from European mistletoe (Viscum album L.), is intrinsically linked to its three-dimensional structure and the resulting distribution of electrostatic potential on its molecular surface. researchgate.netnih.govnih.govcapes.gov.br This surface potential is a critical determinant in the toxin's primary mechanism of action, which involves interaction with and disruption of cell membranes. researchgate.netnih.govnih.govcapes.gov.brproteopedia.org
This compound, like other thionins, possesses a distinct amphipathic character. Its surface is characterized by two separate regions: a hydrophobic area located on the surface of its α-helices and a hydrophilic region situated between the helical stem and the β-arm. nih.gov This charge distribution is fundamental to its interaction with biological membranes. The cytotoxic function of this compound is thought to require an initial electrostatic interaction between the positively charged protein and the negatively charged phospholipids (B1166683) of the target cell membrane. nih.gov
Research has demonstrated that this compound binds with high affinity to model membranes containing negatively charged phospholipids. nih.govnih.gov This binding is not only dependent on the phospholipid composition but is also essential for its membrane-disrupting activity. nih.govnih.gov Monolayer studies have confirmed that electrostatic forces are crucial for this interaction, primarily modulating the embedding of the toxin into the head group region of phosphatidylserine (B164497) (PS), a major acidic phospholipid in eukaryotic cells. capes.gov.brcore.ac.uk
The table below summarizes key structural and activity differences among Viscotoxin isoforms, highlighting the role of surface characteristics.
| Feature | This compound (VA3) | Viscotoxin A2 (VA2) | Viscotoxin B (VB) |
| Cytotoxicity | Most cytotoxic nih.govnih.gov | Intermediate | Least potent nih.govnih.gov |
| Membrane Interaction | Strong interaction and insertion scite.ai | Weaker hydrophobic interaction scite.ainih.gov | Does not insert into model membranes scite.ainih.gov |
| Key Structural Difference | Pronounced hydrophobic character scite.ai | Weaker hydrophobic character scite.ainih.gov | Protruding Arg25 residue disrupts the hydrophobic plane scite.ainih.gov |
The interaction of this compound with membranes is a complex process. It is believed that the toxin molecules organize at the membrane surface, inducing defects that lead to the destabilization and disruption of the bilayer. nih.govnih.gov This process is dependent on the amount of this compound bound to the vesicle surface. capes.gov.brcore.ac.uk At lower concentrations, the embedding of the toxin induces membrane defects, causing a gradual release of encapsulated contents. capes.gov.brcore.ac.uk However, when the vesicle surface becomes saturated with the toxin, it leads to complete vesicle destabilization, bilayer disruption, and an "all-or-none" release of its contents. capes.gov.brcore.ac.uk This membrane-disrupting activity is contingent upon the protein maintaining its native structure, as reduced viscotoxins, which have greater flexibility, lose their ability to disrupt membranes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) studies have been pivotal in elucidating the high-resolution three-dimensional structure of this compound. researchgate.netnih.govnih.govcapes.gov.br These studies reveal a fold consisting of two α-helices connected by a turn and a short antiparallel β-sheet. researchgate.netnih.govnih.govcapes.gov.br Analysis of the electrostatic potential of the solvent-accessible surface for thionins of known structure supports the hypothesis that differences in their calculated surface potential distribution play a crucial role in their function via cell membrane disruption. researchgate.netnih.govnih.govcapes.gov.br
The table below details the structural data for this compound obtained from NMR studies.
| Structural Parameter | Finding |
| PDB ID | 1ED0 researchgate.netnih.govnih.govcapes.gov.br |
| Method | Nuclear Magnetic Resonance (NMR) researchgate.netnih.govnih.govcapes.gov.br |
| Secondary Structure | Two α-helices and a short antiparallel β-sheet researchgate.netnih.govnih.govcapes.gov.br |
| Backbone RMSD | 0.47 ± 0.11 Å nih.govcapes.gov.br |
| Heavy Atom RMSD | 0.85 ± 0.13 Å nih.govcapes.gov.br |
Molecular Mechanisms of Action of Viscotoxin A3
Interactions with Biological Membranes
The initial and critical step in the mechanism of action of Viscotoxin A3 is its interaction with the phospholipid bilayer of cell membranes. This process is governed by a combination of electrostatic and hydrophobic forces, leading to significant alterations in membrane structure and function.
Binding Affinity and Specificity to Phospholipid Membranes
This compound demonstrates a high binding affinity for phospholipid membranes, a crucial factor in its biological activity. nih.govmdpi.com Studies using model membrane systems have shown that this affinity is not uniform across all types of phospholipids (B1166683). The toxin preferentially binds to membranes containing negatively charged phospholipids. nih.govnih.gov In contrast, its binding to membranes composed solely of zwitterionic phospholipids, such as phosphatidylcholine, is negligible. nih.gov This specificity suggests that the initial association of this compound with a membrane is driven by electrostatic attraction to anionic lipid headgroups. Research has also indicated that this compound binds with high affinity to the surface of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles through a hydrophobic patch located in its helical hairpin structure. nih.govrcsb.org
The binding process can be influenced by the specific composition of the membrane. For instance, the presence of phosphatidylserine (B164497), a major acidic phospholipid in eukaryotic cells, significantly enhances the interaction. nih.govcore.ac.ukcapes.gov.br The binding of this compound to membranes is a thermodynamically favorable process, reaching a saturation point at a specific toxin-to-lipid ratio. core.ac.uk
Role of Membrane Lipid Composition (e.g., Negatively Charged Phospholipids)
The lipid composition of the target membrane plays a pivotal role in the activity of this compound. The presence of negatively charged phospholipids, such as phosphatidylserine (PS) and phosphatidic acid, is essential for the initial electrostatic interaction that draws the positively charged this compound molecule to the membrane surface. nih.govnih.govcore.ac.uk This electrostatic attraction is a prerequisite for the subsequent steps of membrane insertion and disruption. nih.gov
Table 1: Effect of Phospholipid Composition on this compound Interaction
| Phospholipid Composition | This compound Binding | Membrane Disruption | Reference |
| 100% Phosphatidylcholine (PC) | Negligible | None | nih.govcore.ac.uk |
| PC with Phosphatidylserine (PS) | High | Significant | nih.govcore.ac.uk |
| 100% Phosphatidylserine (PS) | High | High | core.ac.uk |
| Fungal-derived lipids | High | High | researchgate.net |
Membrane Permeabilization and Disruption Mechanisms
Following binding, this compound induces membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. nih.govresearchgate.net The mechanism of permeabilization is concentration-dependent. core.ac.ukcapes.gov.br At lower concentrations, this compound is thought to induce the formation of transient defects or pores in the membrane, leading to a gradual release of encapsulated contents. core.ac.ukcapes.gov.br
As the concentration of this compound on the membrane surface increases and reaches a saturation point, a more drastic disruption of the bilayer occurs. core.ac.ukcapes.gov.br This can lead to complete vesicle destabilization, bilayer disruption, and an "all-or-none" release of cellular contents. core.ac.ukcapes.gov.br This process is often accompanied by a rearrangement of the vesicle structure. core.ac.uk The ability of this compound to disrupt membranes is dependent on its native, non-reduced structure, as reduced forms of the protein lose this capability. nih.govmdpi.comnih.gov
Formation of Ion Channels or Pores: "Toroidal" Pore and "Carpet" Models
The precise mechanism by which this compound permeabilizes membranes is believed to involve the formation of pores or ion channels. nih.govresearchgate.netsmolecule.com Two primary models have been proposed to explain this phenomenon: the "toroidal" pore model and the "carpet" model. nih.govrcsb.orgresearchgate.netresearcher.life
In the toroidal pore model , the inserted this compound molecules, along with the lipid monolayers, bend to form a continuous pore through the membrane. This structure allows for the passage of ions and other small molecules. researchgate.netresearcher.life Evidence for this model comes from observations of ion-channel-like activity induced by this compound. researchgate.net
The carpet model proposes that this compound molecules accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govresearcher.life This accumulation disrupts the local membrane structure, leading to increased tension and eventual formation of transient pores or micelles, causing membrane collapse. researcher.life Depending on its concentration, the membrane activity of this compound may follow either the toroidal pore or the carpet mechanism. nih.govrcsb.orgresearchgate.net
Electrostatic Interactions in Membrane Association
Electrostatic forces are fundamental to the initial association of this compound with biological membranes. nih.govnih.govcore.ac.uk this compound is a cationic peptide, carrying a net positive charge at physiological pH. nih.govrcsb.org This positive charge facilitates a strong electrostatic attraction to the negatively charged headgroups of anionic phospholipids present in the outer leaflet of target cell membranes. nih.govnih.gov
This initial electrostatic binding is considered the first and essential step in the toxin's mechanism of action. nih.gov It effectively concentrates the toxin at the membrane surface, setting the stage for subsequent hydrophobic interactions and insertion into the lipid bilayer. nih.gov Monolayer studies have confirmed that these electrostatic forces are crucial for modulating the embedding of the toxin within the headgroup region of phosphatidylserine. nih.govcore.ac.ukcapes.gov.br
Conformational Changes Upon Membrane Binding
While the global fold is preserved, subtle conformational changes are induced by the membrane environment. smolecule.com These changes are critical for the toxin's function, as they facilitate the transition from a surface-bound state to an inserted, membrane-disrupting state. The binding to negatively charged phospholipids, in particular, induces conformational shifts that result in membrane destabilization. smolecule.com It is this interaction and subsequent conformational adaptation that allows for the insertion of the toxin's hydrophobic domains into the membrane core, leading to the observed permeabilization effects. nih.gov
Intracellular Signaling Perturbations
This compound, a key cytotoxic component of European mistletoe (Viscum album L.), exerts its biological effects by profoundly disrupting intracellular signaling pathways. These perturbations are central to its mechanism of action and involve the generation of harmful reactive molecules and the dysregulation of critical ion homeostasis.
A significant aspect of this compound's activity is its ability to induce the production of Reactive Oxygen Species (ROS). Research has shown that treating human lymphocytes with viscotoxins leads to the generation of ROS within a two-hour timeframe, a process associated with subsequent cell death. nih.gov Among various viscotoxin isoforms, this compound was identified as a potent inducer of ROS, with a potency similar to that of Viscotoxins A1, A2, and 1-PS. nih.gov
Further studies, particularly in the context of its antifungal properties, have demonstrated that this compound specifically induces the generation of hydrogen peroxide (H₂O₂), a key ROS molecule. nih.govresearchgate.net This production of ROS is considered a primary mechanism of thionin toxicity against fungal cells and is linked to the early stages of programmed cell death. researchgate.net The permeabilization of the cell membrane by this compound is directly associated with this burst of ROS, indicating a rapid and destructive impact on cellular integrity. nih.gov
This compound significantly alters the delicate balance of intracellular calcium (Ca²⁺). Studies on the antifungal mechanism of this compound reveal that it causes a distinct increase in the concentration of free cytoplasmic Ca²⁺. nih.govresearchgate.net This disruption of calcium homeostasis is not merely a side effect but an integral part of its cytotoxic action; evidence shows that calcium is directly involved in the cell death process induced by this compound. nih.govresearchgate.net
The influx or release of calcium is closely linked to other cellular disruptions caused by the toxin. For instance, the increase in H₂O₂ concentration is associated with the rise in cytoplasmic Ca²⁺. researchgate.net Thionins, the family to which viscotoxins belong, are known to increase the permeability of membranes to Ca²⁺, which can lead to the activation of various downstream cellular processes that ultimately contribute to cell demise. nih.gov
Emerging evidence suggests a potential link between this compound activity and the disruption of mitochondrial function. The cytotoxic effects of mistletoe extracts with a high content of this compound have been associated with the induction of mitochondrial damage. mdpi.com Mistletoe extracts, in general, are known to cause a loss of mitochondrial membrane permeability, a critical event in the initiation of apoptosis. nih.gov
While direct mechanistic studies on this compound are ongoing, the phenomena of induced ROS generation and calcium overload are well-known triggers for mitochondrial distress. An excessive influx of Ca²⁺ into the mitochondria can disrupt its membrane potential and trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors. This suggests that the disruption of mitochondrial function may be a significant downstream consequence of the initial signaling perturbations caused by this compound.
Table 1: Summary of this compound-Induced Intracellular Signaling Perturbations
| Perturbation | Observed Effect | Target Cell/Organism | Research Finding |
| ROS Generation | Increase in Reactive Oxygen Species (ROS), including H₂O₂. | Human Lymphocytes, Fungal Spores | Treatment with VT A3 leads to the generation of ROS, indicating accidental cell death. nih.gov Induces H₂O₂ generation in fungal spores. nih.govresearchgate.net |
| Calcium Homeostasis | Increase in cytoplasmic free Ca²⁺ concentration. | Fungal Spores | VtA3 induces an increase in cytoplasmic free Ca²⁺, which is involved in spore death. nih.govresearchgate.net |
| Mitochondrial Function | Potential for mitochondrial damage and loss of membrane permeability. | General (Inference from extract studies) | Extracts high in this compound are linked to mitochondrial damage. mdpi.com Mistletoe extracts can cause loss of mitochondrial membrane permeability. nih.gov |
Modulation of Intracellular Calcium Homeostasis
Nucleic Acid Interactions
Beyond its effects on cell membranes and signaling, this compound also interacts with nucleic acids, suggesting another layer to its cytotoxic mechanisms.
The three-dimensional structure of this compound, determined by NMR spectroscopy, provides a basis for its DNA-binding capabilities. capes.gov.brnih.gov The structure reveals a fold that includes two α-helices connected by a turn, forming a classic helix-turn-helix motif. capes.gov.brnih.govnih.gov This motif is a well-known DNA-binding domain found in many prokaryotic and eukaryotic regulatory proteins. nih.govresearchgate.net The presence of this structural feature in this compound strongly suggests it may function as a DNA-binding protein, allowing it to interact specifically with the major groove of DNA. nih.govcapes.gov.br This structural characteristic provides a molecular explanation for the observed complex formation between the toxin and DNA.
Complex Formation with DNA
Influence of Post-Translational Modifications and Redox State
The biological activity of this compound is profoundly influenced by its post-translational modifications and the surrounding redox environment. The most critical of these modifications is the formation of intramolecular disulfide bonds, which are essential for the protein's structural stability and function. The redox state, which can lead to the cleavage of these bonds, consequently dictates the toxin's ability to interact with and disrupt cell membranes.
Role of Disulfide Bonds in Structural Integrity and Activity
This compound, a member of the thionin family, is a polypeptide chain of 46 amino acids. karger.com Its three-dimensional structure is stabilized by three highly conserved intramolecular disulfide bridges. karger.comumh.es These covalent cross-links are formed between specific cysteine residues at positions Cys3-Cys40, Cys4-Cys32, and Cys16-Cys26. karger.comresearchgate.net This disulfide bond arrangement is critical for maintaining the compact, L-shaped globular structure of the molecule, which consists of two antiparallel α-helices connected by a turn and a short antiparallel β-sheet. umh.esmdpi.comnih.gov
The structural integrity conferred by these disulfide bonds is indispensable for the biological activity of this compound. tandfonline.com The rigidly defined three-dimensional conformation is a prerequisite for the toxin's cytotoxic effects, which are primarily mediated through interaction with and disruption of cell membranes. tandfonline.comnih.gov Research has unequivocally demonstrated that the cleavage of these disulfide bridges results in a complete loss of cytotoxicity. tandfonline.comnih.gov The stabilized amphipathic structure, featuring distinct hydrophobic and hydrophilic regions, allows the toxin to interact with the phospholipid bilayer. This interaction is thought to be the initial step in a cascade leading to membrane permeabilization and cell death. umh.esnih.gov The disulfide bond pattern is a conserved feature among many small, membrane-active proteins, suggesting its evolutionary importance for this mode of action. umh.esunivr.it
Table 1: Disulfide Bond Configuration and Functional Importance in this compound
| Feature | Description | Source(s) |
| Number of Disulfide Bonds | 3 | karger.comumh.es |
| Cysteine Pairing | Cys3-Cys40, Cys4-Cys32, Cys16-Cys26 | karger.comresearchgate.net |
| Structural Role | Stabilizes a compact, L-shaped fold comprised of two α-helices and a β-sheet. | umh.esmdpi.comnih.gov |
| Functional Significance | Essential for maintaining the specific 3D conformation required for cytotoxicity. | tandfonline.comnih.gov |
| Effect of Cleavage | Complete elimination of cytotoxic activity. | tandfonline.comnih.gov |
Effects of Reduction on Protein Structure and Membrane Interaction
The reduction of the disulfide bonds in this compound, which breaks the covalent cysteine-cysteine linkages, has profound effects on both its structure and its ability to interact with membranes. This process essentially unfolds the protein, leading to a loss of its defined tertiary structure. mdpi.com Infrared spectroscopy studies of reduced viscotoxins in solution show an increased spectral bandwidth, which indicates a greater degree of conformational flexibility compared to the native, nonreduced protein. nih.govnih.gov
While the reduction of disulfide bonds significantly alters the protein's structure, it does not completely abolish its ability to bind to model membranes containing negatively charged phospholipids. nih.gov However, the nature of this interaction and its consequences are drastically different. Whereas the nonreduced, native this compound maintains its structure upon binding to membranes, the reduced form tends to aggregate on the membrane surface. mdpi.comnih.govnih.gov
Crucially, the loss of structural integrity directly translates to a loss of function. Leakage experiments using membrane model systems have demonstrated that while native this compound is capable of disrupting membrane integrity and causing the release of entrapped contents, the reduced protein is not. nih.govnih.gov This highlights that mere binding to the membrane is insufficient to elicit a toxic effect. The specific, stable conformation maintained by the disulfide bridges is necessary for the protein to properly insert into or disorganize the lipid bilayer, create defects, and ultimately cause membrane permeabilization. nih.gov Therefore, the redox state of the cysteine residues is a key determinant of this compound's mechanism of action.
Table 2: Comparison of Nonreduced vs. Reduced this compound Properties
| Property | Nonreduced (Native) this compound | Reduced this compound | Source(s) |
| Disulfide Bonds | Intact (3 bonds) | Cleaved (no bonds) | tandfonline.comnih.gov |
| Structure in Solution | Compact, stable conformation | Increased flexibility, less defined structure | nih.govnih.gov |
| Membrane Binding | Binds with high affinity to negatively charged membranes. | Binds to negatively charged membranes. | nih.gov |
| Structure when Bound | Maintains native structure. | Forms aggregates. | mdpi.comnih.govnih.gov |
| Membrane Disruption | Capable of inducing leakage and disrupting the bilayer. | Incapable of disrupting the membrane. | nih.govnih.gov |
| Biological Activity | Cytotoxic | Non-cytotoxic | tandfonline.comnih.gov |
Cellular Responses to Viscotoxin A3 in Research Models
Mechanisms of Cell Death Induction
Viscotoxin A3 is recognized for its ability to induce cell death in various research models, employing multiple mechanisms that can be broadly categorized into apoptosis and necrosis. The prevalence of one pathway over the other appears to be dependent on factors such as cellular context and concentration.
Apoptosis Induction Pathways in Research Cell Lines
While necrosis is often cited as the primary effect of viscotoxins, this compound can also trigger programmed cell death, or apoptosis, in certain cellular models. tandfonline.com This apoptotic response may occur as a secondary or later-stage event following initial necrotic damage. tandfonline.com The induction of apoptosis by viscotoxin-containing extracts involves the activation of key signaling cascades.
Research has shown that this process can be mediated through both extrinsic and intrinsic apoptotic pathways. thieme-connect.com Key molecular events include the activation of initiator caspases, such as caspase-8 and caspase-9, which subsequently activate executioner caspases like caspase-3. thieme-connect.comnih.gov A mixture of viscotoxins has been observed to induce apoptosis in human lymphocytes through the activation of caspase-3. nih.gov
The process is also regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. thieme-connect.comresearchgate.net Studies on osteosarcoma cell lines treated with mistletoe extracts have demonstrated a down-regulation of the anti-apoptotic protein Bcl-2, alongside an up-regulation of the pro-apoptotic protein BAX. researchgate.net Furthermore, a reduction in the expression of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and BIRC5, has been observed, further promoting the apoptotic cascade. researchgate.net In some instances, the generation of reactive oxygen species (ROS) has been suggested as a potential signaling molecule in initiating apoptosis in cells that survive the initial necrotic phase. tandfonline.com
Necrotic Pathways in Response to this compound
The predominant and most rapid cytotoxic effect of this compound is the induction of necrosis. mistel-therapie.dekarger.commistletoe-therapy.org This form of cell death is characterized by the loss of cell membrane integrity, leading to cell lysis. mistel-therapie.demistletoe-therapy.org The underlying mechanism is the direct interaction of this compound with the cell membrane. karger.com As a cationic and amphipathic peptide, this compound binds to anionic phospholipids (B1166683) within the cell membrane, disrupting its structure. mistel-therapie.dekarger.comcore.ac.uk
This interaction leads to membrane permeabilization and the formation of pores or ion channels. mistel-therapie.deumh.esresearchgate.net The specific model of membrane disruption may be concentration-dependent, with suggestions of a 'toroidal' pore or 'carpet' mechanism. rcsb.org This breach of the plasma membrane results in a loss of ionic homeostasis, swelling, and eventual rupture of the cell, releasing its contents into the surrounding environment. mistel-therapie.demistletoe-therapy.org This direct membranolytic activity is a hallmark of viscotoxins and distinguishes their primary cytotoxic action from that of mistletoe lectins, which primarily induce apoptosis. mistel-therapie.deresearchgate.netiiarjournals.org The structural integrity of this compound, maintained by its three disulfide bridges, is essential for this cytotoxic activity. nih.gov
Differentiation of Cell Death Modalities in in vitro Systems
In in vitro research settings, this compound can induce cell death through either necrosis or apoptosis, and the dominant modality is influenced by several factors. Necrosis is generally considered the primary and immediate response, especially at higher concentrations, due to the rapid and direct membrane-disrupting action of the peptide. tandfonline.comkarger.comresearchgate.net
In contrast, apoptosis is often observed as a secondary or delayed response in cells that may have survived the initial necrotic insult. tandfonline.com The differentiation between these pathways can be dependent on the specific cell line, the concentration of this compound, and the duration of exposure. iiarjournals.orgnih.govcapes.gov.br For example, studies have shown that micromolar concentrations of viscotoxins are directly cytotoxic, while nanomolar concentrations can exert more subtle immunomodulatory effects without causing immediate cell death. nih.gov This suggests a dose-dependent switch in the cellular response. Different cancer cell lines have also been shown to exhibit differential expression of apoptotic and necrotic markers following treatment, highlighting the role of the specific cellular context. iiarjournals.org
Table 1: Summary of Cell Death Mechanisms Induced by this compound This table is interactive. You can sort and filter the data.
| Mechanism | Pathway Type | Key Molecular Events & Mediators | Characteristics | Supporting References |
|---|---|---|---|---|
| Apoptosis | Programmed Cell Death | Activation of Caspase-3, -8, -9; Down-regulation of Bcl-2, XIAP, BIRC5; Up-regulation of BAX. thieme-connect.comnih.gov | Slower, secondary response; requires intact signaling pathways; morphologically defined by cell shrinkage and formation of apoptotic bodies. | tandfonline.comthieme-connect.comresearchgate.net |
| Necrosis | Pathological Cell Death | Direct membrane binding; pore formation; loss of membrane integrity and cell lysis. mistel-therapie.dekarger.comumh.es | Rapid, primary response; characterized by membrane rupture and release of cellular contents. | mistel-therapie.dekarger.commistletoe-therapy.orgrcsb.orgresearchgate.net |
Immunomodulatory Activities in Cellular Models
Beyond its direct cytotoxic effects, this compound demonstrates significant immunomodulatory properties, influencing the activity of key components of the innate immune system.
Activation of Human Granulocytes
This compound has been shown to exert a potent immunomodulatory effect on human granulocytes, the most abundant type of white blood cell. umh.esnih.govinjectcenter.com.br Studies have demonstrated that viscotoxins can directly activate granulocytes, enhancing their effector functions. mistel-therapie.demistletoe-therapy.org This activation includes the stimulation of the respiratory burst, a process involving the rapid release of reactive oxygen species to kill pathogens, and an increase in phagocytic activity, where granulocytes engulf bacteria and cellular debris. mistel-therapie.demistletoe-therapy.org Research indicates that the presence of viscotoxins can lead to a strengthened activation of granulocytes, suggesting they are a significant contributor to the immune-stimulating effects of whole mistletoe extracts. integratedmedicine.co
Enhancement of Natural Killer (NK) Cell-Mediated Cytotoxicity in Research Studies
One of the most well-documented immunomodulatory functions of this compound is its ability to augment the cytotoxic activity of Natural Killer (NK) cells against tumor cells. thieme-connect.commistel-therapie.demistletoe-therapy.orgumh.es Research has revealed a unique mechanism for this enhancement. Rather than directly activating the NK cells in isolation, viscotoxins appear to act at the point of contact between the NK cell and its target. nih.govcapes.gov.br
This effect is observed at low, non-toxic, nanomolar concentrations. nih.gov this compound is the most potent among its isoforms in this regard, with an effective concentration reported to be around 8 nM. nih.gov At these levels, this compound does not trigger NK cell activation on its own but significantly increases the lysis of the target tumor cell once the NK cell has formed a conjugate with it. nih.govcapes.gov.br This specific enhancement of killing efficiency makes this compound a subject of interest in research on modulating anti-tumor immune responses.
Table 2: Immunomodulatory Effects of this compound on Cellular Models This table is interactive. You can sort and filter the data.
| Immune Cell Type | Observed Effect | Mechanism/Details | Effective Concentration | Supporting References |
|---|---|---|---|---|
| Human Granulocytes | Activation | Enhancement of respiratory burst and phagocytosis. | Not specified in detail | mistel-therapie.demistletoe-therapy.orgumh.esintegratedmedicine.co |
| Natural Killer (NK) Cells | Enhancement of Cytotoxicity | Acts on the NK cell-tumor cell conjugate to increase lysis; does not directly activate NK cells. | ~8 nM | nih.govcapes.gov.br |
Antimicrobial Properties
This compound, a member of the thionin family of plant defense proteins, exhibits significant antimicrobial activity against a range of microorganisms, including fungi and bacteria. researchgate.netnih.govcpu-bioinfor.orgrcsb.org Its mode of action is primarily directed at the cellular membranes of these microbes, leading to cell death. cpu-bioinfor.orgmdpi.com
This compound has demonstrated potent antifungal properties, with the phytopathogenic fungus Fusarium solani serving as a key research model. researchgate.netcpu-bioinfor.orgencyclopedia.pub Studies have shown that this compound can completely block the germination of F. solani spores. researchgate.net The mechanism underlying this antifungal effect is multifaceted and centers on the disruption of the fungal plasma membrane. researchgate.netnih.gov
The process begins with the binding of the cationic this compound to the fungal membrane. researchgate.netnih.gov This interaction leads to several critical downstream events:
Ion Channel Formation : The toxin induces activity resembling that of ion channels in the membrane, disrupting the cell's electrochemical balance. researchgate.netnih.govresearchgate.net
Increased Calcium Influx : There is a marked increase in the concentration of free calcium (Ca2+) within the cytoplasm. researchgate.netnih.gov This influx of calcium is directly implicated in the subsequent cell death of the fungal spore. researchgate.netnih.gov
Oxidative Stress : this compound triggers the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2). researchgate.netnih.gov The increase in H2O2 concentration is also linked to the elevated cytoplasmic calcium levels. researchgate.netnih.gov
These events collectively lead to the destabilization and eventual disruption of the plasma membrane, culminating in fungal cell death. researchgate.netnih.govmdpi.com
Table 1: Antifungal Mechanism of this compound against Fusarium solani
| Mechanistic Step | Description | Reference |
| Membrane Binding | This compound binds to the fungal plasma membrane. | researchgate.net, nih.gov |
| Ion Channel Activity | Induces the formation of ion-channel-like structures. | researchgate.net, nih.gov |
| Calcium Influx | Causes an increase in cytoplasmic free Ca2+. | researchgate.net, nih.gov |
| H2O2 Generation | Triggers the production of hydrogen peroxide. | [1, nih.gov |
| Membrane Disruption | Leads to destabilization and permeabilization of the plasma membrane, causing cell death. | researchgate.net, nih.gov, mdpi.com |
In addition to its antifungal effects, this compound is recognized for its antibacterial properties. researchgate.netnih.gov As a member of the thionin family, it is toxic to various bacterial cells. mdpi.com This broad-spectrum antimicrobial activity is a characteristic feature of thionins, which serve as key components of the plant's innate defense system against pathogens. rcsb.orgsmolecule.com The cytotoxic action against bacteria is generally attributed to the same membrane-disrupting mechanisms observed in its antifungal activity. mdpi.com
The primary cellular target for this compound in both fungal and bacterial systems is the cell membrane. researchgate.netcpu-bioinfor.orgmdpi.com Its potent cytotoxic effect is exerted at the level of the cell membrane. cpu-bioinfor.org The mechanism is initiated by the electrostatic interaction between the positively charged this compound molecule and negatively charged phospholipids, such as phosphatidylserine (B164497), which are components of microbial membranes. core.ac.ukcapes.gov.brnih.gov
This binding event triggers a cascade of disruptive processes. core.ac.uk Depending on the toxin's concentration on the membrane surface, the interaction can follow different models, such as the 'toroidal' pore or 'carpet' mechanism, both of which result in membrane permeabilization. rcsb.org The embedding of this compound into the lipid bilayer induces membrane defects, leading to the formation of pores or channels. mistel-therapie.dercsb.org This action disrupts the membrane's integrity, causing it to lose its function as a selective barrier, which ultimately leads to cell lysis and death. mistel-therapie.decore.ac.uknih.gov
Advanced Methodologies and Analytical Techniques in Viscotoxin A3 Research
Spectroscopic Techniques for Interaction Studies
Spectroscopic methods are pivotal in elucidating the molecular interactions between Viscotoxin A3 (VtA3) and biological membranes. These techniques provide insights into conformational changes of the protein and alterations in the membrane's physical state upon binding.
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for studying the secondary structure of proteins both in solution and when interacting with membranes. nih.gov Research has shown that VtA3 possesses a high degree of conformational stability. nih.govnih.gov When VtA3 binds to model membranes containing negatively charged phospholipids (B1166683), its conformation remains largely unchanged, indicating that the protein maintains its structural integrity upon interaction. nih.govnih.gov
In contrast, studies on reduced VtA3, where the disulfide bridges are cleaved, reveal an increase in the bandwidth of the infrared spectra. This suggests that the reduced form of the protein has greater flexibility compared to the non-reduced, native form. nih.govnih.gov While the non-reduced VtA3 maintains its structure when bound to membranes, the reduced form tends to aggregate. nih.govnih.gov This highlights the crucial role of the disulfide bridges in maintaining the specific three-dimensional structure necessary for its interaction with membranes. tandfonline.com
Fluorescence Spectroscopy (e.g., Fluorescence Polarization)
Fluorescence spectroscopy, particularly fluorescence polarization or anisotropy, offers detailed information about the dynamics of VtA3 binding to membranes and the resulting changes in membrane fluidity. nih.govnih.gov The intrinsic fluorescence of the tyrosine residues in VtA3 can be used to monitor its binding to membranes. An increase in anisotropy values is observed when VtA3 interacts with vesicles containing negatively charged phospholipids like DMPA, indicating that the protein becomes motionally restricted upon binding. nih.gov
To further probe the effects of VtA3 on membrane structure, fluorescent probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivative 1-(4-trimethylammoniophenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH) are incorporated into model membranes. nih.govumh.es DPH is located in the hydrophobic core of the bilayer, while TMA-DPH is anchored at the lipid-water interface. umh.es Studies using these probes in various model membranes (DMPA, DMPG, and DMPS) have shown that VtA3 affects the cooperativity and fluidity of the membranes. nih.gov Specifically, the presence of VtA3 leads to an increase in the fluorescence anisotropy of both DPH and TMA-DPH, signifying a more ordered or rigid membrane environment at all temperatures studied. umh.escapes.gov.br This membrane stiffening effect is directly related to the embedding of the toxin in the headgroup region of the phospholipids. capes.gov.br
| Technique | Sample | Key Finding | Reference |
| Infrared Spectroscopy | VtA3 and reduced VtA3 with negatively charged model membranes | Native VtA3 maintains a stable conformation upon membrane binding, while reduced VtA3 shows increased flexibility and aggregation. | nih.govnih.gov |
| Fluorescence Anisotropy (Intrinsic) | VtA3 with DMPA vesicles | Increased anisotropy upon binding, indicating motional restriction of the protein. | nih.gov |
| Fluorescence Polarization (DPH/TMA-DPH) | VtA3 with DMPA, DMPG, DMPS membranes | VtA3 increases membrane rigidity (stiffening effect). | nih.govumh.escapes.gov.br |
Biophysical Approaches for Membrane Research
Biophysical methods utilizing model membrane systems and electrophysiological recordings have been instrumental in characterizing the mechanisms by which this compound disrupts cell membranes.
Model Membrane Systems (e.g., Liposomes, Monolayers, Micelles)
Model membranes are simplified artificial systems that mimic biological membranes, allowing for controlled studies of protein-lipid interactions. Liposomes (vesicles), monolayers, and micelles are commonly employed in VtA3 research. capes.gov.brrcsb.org
Studies using liposomes composed of various phospholipids have demonstrated that VtA3's interaction is highly dependent on the presence of negatively charged lipids, such as phosphatidylserine (B164497) (PS). nih.govcapes.gov.br The binding affinity of VtA3 to these membranes is high, and electrostatic forces are essential for this interaction. capes.gov.br
Monolayer studies, where a single layer of lipids is spread at an air-water interface, have further confirmed the importance of electrostatic interactions. These experiments show that VtA3 can embed itself into the headgroup region of phosphatidylserine, leading to a stiffening of the membrane. capes.gov.br
Research utilizing micelles , such as those formed by dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulphate (SDS), has provided high-resolution structural information via NMR spectroscopy. These studies revealed that the spatial structure of VtA3, a helical hairpin with a short β-sheet, remains stable upon binding to zwitterionic DPC micelles. rcsb.org The interaction is driven by a hydrophobic patch on the helical hairpin. In anionic SDS micelles, VtA3 was observed to oligomerize. rcsb.org
Patch-Clamp Electrophysiology for Ion Channel Characterization
Patch-clamp electrophysiology is a technique that allows for the measurement of ion currents flowing through single or multiple ion channels in a patch of membrane. pressbooks.pubwordpress.comfrontiersin.org This method has been crucial in demonstrating that VtA3 can form ion channels in membranes. umh.esnih.govresearchgate.net
Experiments using excised patches from giant liposomes made of asolectin have shown that the addition of VtA3 leads to the appearance of ion-channel-like activity. researchgate.net Initially, an increase in the baseline membrane conductance is observed, followed by the emergence of distinct, square-like current steps characteristic of channel openings. researchgate.net This activity eventually leads to an abrupt increase in membrane leakage and rupture. researchgate.net These findings strongly suggest that the cytotoxic activity of VtA3 is, at least in part, due to its ability to form pores or channels in the plasma membrane, leading to its destabilization and disruption. umh.esnih.govresearchgate.net The channels formed by VtA3 are reported to be cation-selective. rcsb.org
Vesicle Permeabilization and Leakage Assays
Vesicle permeabilization and leakage assays directly measure the ability of a substance to disrupt the integrity of a lipid bilayer. These assays typically involve encapsulating a fluorescent dye, such as carboxyfluorescein (CF), within liposomes. capes.gov.br The release of the dye into the surrounding medium, detected by an increase in fluorescence, indicates that the vesicle membrane has become permeable.
Studies have shown that native, non-reduced VtA3 is effective at disrupting membranes and causing leakage, whereas the reduced form is not, further underscoring the importance of the protein's native conformation. nih.govnih.gov The extent of leakage induced by VtA3 depends on the lipid composition of the vesicles, with greater leakage observed in vesicles mimicking the lipid composition of fungal spores compared to other fungal-like liposomes. umh.es
Interestingly, two distinct modes of interaction have been proposed based on leakage experiments. capes.gov.br At lower concentrations, VtA3 is thought to induce membrane defects that lead to a gradual release of the encapsulated dye. capes.gov.br However, when the vesicle surface becomes saturated with the toxin, a complete destabilization of the vesicle occurs, leading to an "all-or-none" release of its contents and bilayer disruption. capes.gov.br This is supported by scattering experiments which show a decrease in light scattering (indicative of membrane rupture) upon the addition of VtA3. umh.es
| Methodology | Model System | Key Findings | Reference(s) |
| Model Membranes | Liposomes, Monolayers, Micelles | Electrostatic interactions are crucial for binding to negatively charged lipids; VtA3 embeds in the headgroup region, causing stiffening; oligomerizes in anionic micelles. | nih.govcapes.gov.brrcsb.org |
| Patch-Clamp | Giant Asolectin Liposomes | Induces ion-channel-like activity, leading to increased membrane conductance and eventual rupture. | umh.esrcsb.orgresearchgate.net |
| Leakage Assays | Carboxyfluorescein-loaded Liposomes | Causes dose-dependent leakage from vesicles; two modes of action: gradual release at low concentrations and complete disruption at saturation. | nih.govnih.govumh.escapes.gov.br |
Cellular and Molecular Assays
The investigation of this compound's biological activities at the cellular and molecular level relies on a suite of sophisticated assays. These techniques enable researchers to dissect the mechanisms of action, from initial membrane interactions to downstream cellular responses.
Intracellular Calcium Measurement Techniques
The measurement of intracellular calcium (Ca2+) is crucial for understanding the signaling pathways triggered by this compound. An increase in cytoplasmic free Ca2+ is a significant event observed following the application of this compound to cells. researchgate.netresearchgate.net This elevation is believed to be a consequence of the permeabilization of intracellular organelles. umh.es
To monitor these changes, fluorescent Ca2+ indicators are widely employed. One such indicator is Fluo3-AM , a cell-permeant dye that becomes fluorescent upon binding to free Ca2+. umh.es In a typical experiment, cells, such as fungal spores, are loaded with Fluo3-AM. umh.es The final concentration of the dye is carefully controlled to avoid any adverse effects on cell viability. umh.es Following the introduction of this compound, changes in fluorescence intensity, which directly correlate with intracellular Ca2+ concentrations, are observed using an inverted microscope equipped with a mercury light source. umh.es
Another technique involves the use of the K+-binding fluorescent dye benzofuran isophthalate (B1238265) (PBFI-AM) to measure intracellular potassium levels, providing a more comprehensive picture of ion flux. researchgate.net Additionally, the use of Ca2+ chelators like Bapta-AM and EGTA helps to confirm the role of calcium in the observed cellular effects. umh.es For instance, the detection of cytoplasmic free Ca2+ even in the presence of EGTA suggests that this compound liberates calcium from internal stores rather than solely promoting influx from the extracellular medium. umh.es
Table 1: Techniques and Reagents for Intracellular Calcium Measurement in this compound Research
| Technique/Reagent | Description | Application in this compound Research | Reference |
|---|---|---|---|
| Fluo3-AM | A fluorescent dye that specifically binds to free intracellular calcium, with its fluorescence intensity proportional to the Ca2+ concentration. | Used to measure the increase in cytoplasmic free Ca2+ in fungal spores upon treatment with this compound. umh.es | umh.es |
| Bapta-AM | A cell-permeant calcium chelator used to buffer intracellular calcium levels. | Employed to investigate the role of intracellular calcium in this compound-induced cellular responses. umh.es | umh.es |
| EGTA | An extracellular calcium chelator. | Used to differentiate between the influx of extracellular calcium and the release from internal stores. umh.es | umh.es |
| PBFI-AM | A fluorescent indicator for measuring intracellular potassium (K+) concentrations. | Can be used to assess broader ion dysregulation alongside calcium measurements. researchgate.net | researchgate.net |
| Ion Microscopy | A mass spectrometry-based imaging technique for the direct imaging and quantification of total elemental calcium in frozen, freeze-dried biological samples. | Has been used to analyze total calcium distribution in fungal germlings, providing context for ionic calcium changes. researchgate.net | researchgate.net |
Reactive Oxygen Species Detection Assays
This compound has been shown to induce the generation of reactive oxygen species (ROS), which are key signaling molecules and mediators of cellular damage. umh.es Assays to detect ROS are therefore fundamental in studying the cytotoxic effects of this compound.
A commonly used method involves the fluorescent probe dihydroethidium . This reagent is cell-permeable and, in the presence of superoxide (B77818) radicals, is oxidized to a fluorescent product that can be quantified. This allows for the measurement of the percentage of cells undergoing oxidative stress. cytekbio.com The Muse® Oxidative Stress Kit, for example, utilizes a dihydroethidium-based reagent to distinguish between ROS-negative (live) and ROS-positive cells. cytekbio.com
Research on the antifungal activity of this compound has demonstrated a concentration-dependent production of hydrogen peroxide (H2O2) in fungal spores. umh.es This increase in H2O2 is linked to spore death, highlighting the role of oxidative stress in the antifungal mechanism of this compound. umh.es
Table 2: Assays for Detecting Reactive Oxygen Species in Response to this compound
| Assay/Reagent | Principle | Findings with this compound | Reference |
|---|---|---|---|
| Dihydroethidium-based assays | Dihydroethidium is oxidized by superoxide radicals to a fluorescent compound, allowing for the quantification of ROS-producing cells. | These assays can be used to determine the percentage of cells exhibiting oxidative stress after exposure to this compound. cytekbio.com | cytekbio.com |
| Hydrogen Peroxide (H2O2) Measurement | Specific probes or assays are used to quantify the concentration of H2O2 produced by cells. | This compound induces a concentration-dependent increase in H2O2 production in fungal spores, which correlates with decreased spore viability. umh.es | umh.es |
Confocal Microscopy for Localization Studies
Confocal laser scanning microscopy is an indispensable tool for visualizing the subcellular localization of this compound and its effects on cellular structures. By using fluorescently labeled this compound, researchers can track its journey into and within the cell.
For instance, this compound can be labeled with a fluorescent dye such as Texas Red . researchgate.net When incubated with cells, the labeled toxin can be visualized using a confocal microscope with the appropriate excitation and emission wavelengths. researchgate.net This technique has been used to show that fluorescently labeled this compound can be detected inside fungal spores. umh.es
In conjunction with other fluorescent probes, confocal microscopy provides a more detailed picture of the cellular events. For example, by co-staining with Sytox Green , a dye that only enters cells with compromised plasma membranes, it's possible to correlate the localization of this compound with membrane damage. researchgate.netumh.es Overlaying the fluorescence channels for labeled this compound and Sytox Green can reveal the spatial relationship between the toxin and membrane permeabilization. researchgate.net These studies are typically performed using an inverted laser scanning microscope with high-magnification oil-immersion objectives. umh.es
Table 3: Confocal Microscopy in this compound Research
| Fluorescent Probe/Technique | Purpose | Observation with this compound | Reference |
|---|---|---|---|
| Texas Red-labeled this compound | To visualize the location of this compound within cells. | Labeled this compound has been observed inside fungal spores. researchgate.net | researchgate.netumh.es |
| Sytox Green | A nuclear stain that indicates compromised plasma membrane integrity. | Used in conjunction with labeled this compound to correlate its presence with membrane damage. researchgate.netumh.es | researchgate.netumh.es |
| Inverted Confocal Laser Scanning Microscope | High-resolution imaging of fluorescently labeled specimens. | The primary instrument for conducting localization studies of this compound. researchgate.netumh.es | umh.es |
In vitro Cell Culture Models for Biological Activity Assessment
A variety of in vitro cell culture models are utilized to assess the biological activity of this compound. These models range from cancer cell lines to fungal cultures, reflecting the broad spectrum of its cytotoxic effects. umh.escore.ac.uk
Human tumor cell lines, such as HeLa cells, have been used to determine the cytotoxic potency of viscotoxins. core.ac.uk The incubation of human cultured lymphocytes with viscotoxins has also been shown to cause cell death. core.ac.uk
In the context of its antifungal properties, phytopathogenic fungi like Fusarium solani, Sclerotinia sclerotiorum, and Phytophthora infestans serve as important in vitro models. umh.es The antifungal activity is often quantified by determining the minimum inhibitory concentrations required to affect spore germination and hyphal growth. umh.es Furthermore, the interaction of this compound with model membranes derived from the lipids of fungal spores provides insights into its membrane-disrupting capabilities. researchgate.netumh.es These model membranes, or liposomes, can be composed of lipids extracted from the target organism to closely mimic the natural cell membrane. researchgate.net
Table 4: In Vitro Cell Culture Models for this compound Research
| Cell Model | Type of Model | Application | Key Findings | Reference |
|---|---|---|---|---|
| HeLa Cells | Human Tumor Cell Line | Assessment of cytotoxicity. | Viscotoxins exhibit cytotoxic effects on HeLa cells. core.ac.uk | core.ac.uk |
| Human Cultured Lymphocytes | Primary Human Cells | Evaluation of cytotoxicity. | Viscotoxins can induce cell death in human lymphocytes. core.ac.uk | core.ac.uk |
| Fusarium solani | Phytopathogenic Fungus | Study of antifungal activity and mechanism of action. | This compound inhibits spore germination and hyphal growth, induces H2O2 production, and increases intracellular Ca2+. umh.es | umh.es |
| Sclerotinia sclerotiorum | Phytopathogenic Fungus | Assessment of antifungal spectrum. | This compound demonstrates antifungal activity against this pathogen. umh.es | umh.es |
| Phytophthora infestans | Oomycete (Fungus-like) | Assessment of antifungal spectrum. | This compound shows inhibitory effects against this plant pathogen. umh.es | umh.es |
| Fungal-derived Liposomes | Model Membranes | Investigation of membrane interaction and permeabilization. | This compound can destabilize and disrupt membranes composed of lipids extracted from fungal spores. researchgate.net | researchgate.net |
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fluo3-AM |
| benzofuran isophthalate (PBFI-AM) |
| Bapta-AM |
| EGTA |
| dihydroethidium |
| hydrogen peroxide (H2O2) |
| Texas Red |
Comparative Proteomics and Functional Genomics Research on Viscotoxins
Diversity and Distribution of Viscotoxin Isoforms within Viscum album
Viscotoxins, a group of small, basic, and cysteine-rich proteins, are significant bioactive compounds found in the European mistletoe, Viscum album. karger.com These proteins belong to the thionin family and are characterized by a molecular weight of approximately 5 kDa and a structure of 46 amino acids. karger.comresearchgate.net Research has identified several isoforms of viscotoxins, with A1, A2, A3, B, B2, C1, and 1-PS being the most recognized. karger.comenvirobiotechjournals.com These isoforms exhibit a high degree of sequence homology, with 32 of the 46 amino acid positions being identical across the different forms. karger.com A key structural feature of all viscotoxin isoforms is the presence of three highly conserved disulfide bridges, which contribute to their compact and stable structure. karger.com
The distribution and concentration of these isoforms are not uniform throughout the plant or across different host trees. The composition of viscotoxins in Viscum album is notably dependent on the host tree it parasitizes. karger.complos.org This host-specific variation leads to quantitative and qualitative differences in the viscotoxin patterns observed in the three European subspecies of Viscum album. karger.com These distinct patterns are so reliable that they can be used to identify the subspecies not only in fresh plant extracts but also in fermented commercial products. karger.com
Studies have shown that Viscotoxin A3 is often the predominant isoform found in Viscum album. mdpi.comresearchgate.netfrontiersin.org For instance, in a study of Viscum album on Parrotia persica and Carpinus betulus in the Hyrcanian forests, this compound was the most abundant isoform, followed by Viscotoxin A1. researchgate.net The concentration of total viscotoxins can also vary depending on the plant organ and the season. The highest levels are generally found in the foliage, particularly in December. researchgate.net Furthermore, immature green berries have been found to contain significantly higher concentrations of viscotoxins than mature white berries. researchgate.net
The generative organs of the mistletoe plant contain high amounts of both viscotoxins and mistletoe lectins. karger.com The specific distribution of these compounds within different parts of the plant, such as leaves, stems, and fruits, underscores the complex regulation of their synthesis and accumulation. researchgate.netnih.gov
**Table 1: Diversity of Major Viscotoxin Isoforms in *Viscum album***
| Viscotoxin Isoform | Key Characteristics | References |
|---|---|---|
| Viscotoxin A1 | One of the four main isoforms identified in samples from various host trees. | researchgate.net |
| Viscotoxin A2 | Frequently occurs with A3 and B in mistletoe-derived products. Shows weaker hydrophobic character compared to A3. | mdpi.comresearchgate.net |
| This compound | Often the predominant and most biologically active isoform. | mdpi.comresearchgate.netfrontiersin.org |
| Viscotoxin B | One of the predominant isoforms, but demonstrates significantly less activity compared to A2 and A3. | mdpi.comresearchgate.net |
| Viscotoxin B2 | Identified as one of the seven main isoforms. | karger.com |
| Viscotoxin C1 | Identified as one of the seven main isoforms. | karger.com |
| Viscotoxin 1-PS | Identified as one of the seven main isoforms. | karger.com |
Differential Biological Activities of this compound and Other Isoforms
While viscotoxin isoforms share a high degree of structural similarity, they exhibit notable differences in their biological activities. researchgate.netkarger.com this compound is generally considered the most potent isoform, particularly in terms of its cytotoxic effects. mdpi.comnih.gov
This compound and A2 interact with model membranes in a similar fashion; however, the weaker hydrophobic nature of Viscotoxin A2 is thought to be the primary reason for its reduced affinity for membranes compared to A3. researchgate.net In contrast, Viscotoxin B is significantly less active than both A3 and A2 and does not readily insert into model membranes. researchgate.net This lack of activity is potentially due to the presence of a single amino acid residue, Arginine-25, which protrudes from the hydrophobic plane of the two alpha-helices through which viscotoxins are believed to interact with the plasma membrane. researchgate.net
The primary mechanism of action for the cytotoxicity of viscotoxins is believed to be the disruption of cell membranes. tandfonline.com This activity is not limited to animal cells; viscotoxins also demonstrate potent antifungal properties. nih.gov Both this compound and B can completely block the germination of spores from various pathogenic fungi and inhibit their mycelial growth in a dose-dependent manner. nih.gov Interestingly, while these two isoforms show differential cytotoxicity in mammalian cells, no significant difference in their antifungal potency has been observed. nih.gov
The antifungal action of this compound involves inducing rapid changes in the fungal membrane's permeability. researchgate.netnih.gov This leads to the formation of ion channels, the generation of hydrogen peroxide (H₂O₂), and an increase in cytoplasmic free calcium. researchgate.netnih.gov This cascade of events ultimately destabilizes and disrupts the plasma membrane, leading to fungal cell death. researchgate.netnih.gov
Table 2: Comparative Biological Activities of Viscotoxin Isoforms
| Isoform | Cytotoxicity (in vitro) | Membrane Interaction | Antifungal Activity | References |
|---|---|---|---|---|
| This compound | High | Strong affinity and insertion into membranes. | Potent; inhibits spore germination and mycelial growth. | mdpi.comnih.govresearchgate.netnih.gov |
| Viscotoxin A2 | Moderate | Similar interaction to A3 but with weaker affinity due to lower hydrophobicity. | Not specifically detailed in the provided context, but likely similar to other viscotoxins. | researchgate.net |
| Viscotoxin B | Low | Much less active; does not insert into model membranes. | Potent; inhibits spore germination and mycelial growth, similar to A3. | nih.govresearchgate.net |
Gene Expression and Regulation Studies of this compound in Mistletoe
The expression of viscotoxins, including this compound, is a complex process that is regulated at both the transcriptional and post-transcriptional levels. plos.org At the genetic level, cDNAs encoding for this compound and Viscotoxin B have been isolated and characterized. capes.gov.brnih.gov These studies revealed that viscotoxins are synthesized as larger preproteins. capes.gov.brnih.gov This precursor contains a signal sequence and an acidic polypeptide domain in addition to the viscotoxin domain itself. capes.gov.brnih.gov This structure is similar to the precursor proteins of thionins found in other plants like barley. capes.gov.brnih.gov It has been proposed that the acidic domain of the precursor may play a crucial role in keeping the highly basic and cytotoxic viscotoxin inactive within the plant cell until it is secreted. nih.gov
Recent advancements in sequencing technology have allowed for the sequencing of the Viscum album gene space, providing deeper insights into the molecular biology of the plant, including the biosynthesis of viscotoxins. nih.gov This has confirmed the expression of these bioactive components at the transcriptome level. plos.org
Post-transcriptional regulation of viscotoxin expression is thought to involve microRNAs (miRNAs). plos.org MiRNAs are small, non-coding RNA molecules that play key roles in regulating gene expression. researchgate.net Studies have identified a large number of miRNAs in Viscum album, some of which are predicted to be involved in the biosynthesis of the plant's bioactive components. plos.orgresearchgate.net Specifically, two miRNAs, val-miR152 and miR9738, have been predicted to target viscotoxins and lectins, respectively. plos.orgresearchgate.net This suggests a sophisticated layer of miRNA-based regulation of viscotoxin expression in mistletoe. plos.org Furthermore, transcriptome analyses of cells treated with mistletoe extracts have shown that these extracts can influence the expression of genes related to immune defense, stress response, and apoptosis. cabidigitallibrary.org
Evolutionary and Phylogenetic Analysis of Thionins, Including this compound
Viscotoxins belong to the plant thionin family, a diverse group of small, cysteine-rich peptides known for their role in plant defense. karger.comuniprot.org Phylogenetic analyses of thionins have revealed distinct evolutionary relationships within this protein family. scienceopen.com Based on their primary structure, thionins can be broadly grouped, with α- and β-thionins being more similar to each other than to γ-thionins. Viscotoxins are classified as type III thionins. nih.gov
Phylogenetic trees constructed from thionin sequences show that α- and β-thionins tend to cluster together in a separate clade. In contrast, γ-thionins are distributed more randomly throughout the tree, suggesting a more complex evolutionary history. Despite low sequence homology in some cases, it is believed that γ-thionins, scorpion neurotoxins, and insect defensins may have evolved from a common ancestor.
There is a notable divergence between thionins containing eight cysteine residues and those with six, such as viscotoxins. scienceopen.com This difference is reflected in their placement on separate branches of phylogenetic trees. scienceopen.com While the primary structure does not always directly correlate with function, the tertiary structure of most γ-thionins is highly conserved across different functional groups. The structural stability of thionins is largely attributed to their conserved cysteine residues, which form disulfide bridges.
The study of thionin evolution is not limited to protein sequences. The analysis of DNA sequences, such as those of the genes encoding these proteins, is also crucial for understanding their evolutionary history and the phylogenetic placement of plants that produce them, like those in the order Santalales, which includes mistletoe. diva-portal.org
Investigating this compound in Plant Defense Mechanisms
The primary biological role of viscotoxins, including this compound, is widely believed to be in the plant's defense against pathogens and herbivores. researchgate.netnih.govtandfonline.comuniprot.orgontosight.aiumh.esuniprot.org Their potent cytotoxic and antimicrobial properties support this hypothesis. researchgate.netnaturemedclinic.com
This compound exhibits strong antifungal activity, effectively inhibiting the growth of phytopathogenic fungi. researchgate.netnih.gov The mechanism of this antifungal action involves the permeabilization of the fungal cell membrane, leading to cell death. researchgate.netnih.govnih.gov This direct and lethal effect on fungal pathogens provides strong evidence for the role of viscotoxins in plant defense. nih.gov
The expression of viscotoxins in transgenic plants has further solidified their role in defense. For example, high-level expression of a viscotoxin in Arabidopsis thaliana conferred enhanced resistance to the pathogen Plasmodiophora brassicae. tandfonline.com This demonstrates the potential of utilizing viscotoxin genes to engineer disease resistance in other plants. tandfonline.comcabidigitallibrary.org The fact that thionins are heterologous proteins offers the advantage of creating a defense system based on multiple genes, which would be more difficult for pathogens to overcome. tandfonline.com
The interaction of this compound with membranes is a key aspect of its defense function. researchgate.net At low concentrations, it can form ion channels or pores, while at higher concentrations, it may act more like a detergent, directly lysing the membrane. umh.es This membranotropic effect is likely responsible for the high toxicity of viscotoxins and thionins in general against a wide range of organisms, including fungi, bacteria, and animal cells. nih.govumh.es
Future Research Trajectories for Viscotoxin A3
Elucidating Unresolved Molecular Pathways and Downstream Effects
While the primary mechanism of viscotoxin A3 is understood to involve membrane disruption, the complete picture of its downstream signaling effects remains to be fully elucidated. researchgate.netnih.govresearchgate.net Future investigations will likely focus on identifying the specific intracellular targets and molecular pathways that are modulated following membrane interaction. For instance, it has been suggested that the helix-turn-helix motif of this compound may represent a DNA-binding domain, a hypothesis that warrants further exploration. nih.govnih.gov
Key areas for future research include:
Identification of Secondary Messengers: Investigating the generation of second messengers, such as calcium ions (Ca2+) and reactive oxygen species (ROS), upon this compound treatment and their role in subsequent cellular responses. researchgate.netumh.es
Signaling Cascade Mapping: Delineating the specific signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, that are activated or inhibited by this compound. mdpi.com
Transcriptional and Proteomic Profiling: Analyzing global changes in gene and protein expression in response to this compound to uncover novel downstream effector molecules and pathways.
Rational Design and Engineering of this compound Analogues for Research Purposes
The rational design and engineering of this compound analogues present a promising avenue for creating more specific and potent research tools. researchgate.net By modifying the amino acid sequence, researchers can aim to enhance specific properties of the molecule, such as target selectivity or stability, while minimizing others. mdpi.com
This area of research can be advanced through:
Site-Directed Mutagenesis: Introducing specific mutations to probe the function of individual amino acid residues and domains. For example, altering residues within the hydrophobic patch could modulate membrane-binding affinity. rcsb.org
Peptide Mimetics: Designing and synthesizing smaller peptide fragments or non-peptide molecules that mimic the active domains of this compound.
Fusion Proteins: Creating chimeric proteins by fusing this compound or its active domains to other proteins, such as fluorescent markers or enzymes, to facilitate tracking and functional studies.
Development of Novel Research Probes and Tools Based on this compound
The inherent ability of this compound to interact with cell membranes makes it an excellent candidate for development into novel research probes. researchgate.net These tools could be instrumental in studying membrane dynamics, lipid composition, and the effects of other membrane-active compounds.
Future developments may include:
Fluorescently Labeled this compound: Conjugating fluorescent dyes to this compound to visualize its binding and localization within cells and tissues using advanced microscopy techniques. researchgate.net
Biotinylated this compound: Creating biotin-tagged versions for use in affinity purification and pull-down assays to identify binding partners and interacting molecules.
This compound-Functionalized Nanoparticles: Attaching this compound to nanoparticles to create targeted probes for imaging and studying specific cell populations.
Advanced Integrated Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics)
The application of advanced "omics" technologies will be crucial in obtaining a holistic understanding of the cellular response to this compound. researchgate.netnih.govmdpi.com Integrating data from proteomics, metabolomics, and other omics fields can provide a comprehensive map of the molecular perturbations induced by this compound. frontiersin.org
Key research directions in this area are:
Proteomics: Utilizing mass spectrometry-based proteomics to identify changes in the cellular proteome, including post-translational modifications, following this compound exposure. researchgate.net
Metabolomics: Employing metabolomic profiling to analyze alterations in cellular metabolism and identify key metabolic pathways affected by this compound. nih.govscispace.comdntb.gov.ua
Integrated Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive network models of this compound's mechanism of action. nih.govmdpi.commdpi.com
Investigation of this compound Interactions with Other Plant-Derived Bioactive Compounds
This compound exists within a complex mixture of other bioactive compounds in mistletoe extracts, including other viscotoxin isoforms, lectins, flavonoids, and phenolic acids. mdpi.comnih.govresearchgate.net Investigating the interactions between this compound and these other phytochemicals is essential for understanding the synergistic or antagonistic effects that may occur. tandfonline.com
Future research should focus on:
Synergy Studies: Evaluating the combined effects of this compound and other mistletoe constituents, such as mistletoe lectins, on various cellular processes. mdpi.com
Mechanistic Studies of Interactions: Elucidating the molecular basis for any observed synergistic or antagonistic interactions.
Formulation Optimization: Using knowledge of these interactions to develop optimized formulations of mistletoe extracts for research purposes.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for isolating and purifying Viscotoxin A3 from Viscum album species?
- Methodological Answer : Isolation typically involves aqueous extraction followed by chromatographic techniques such as size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Purity validation is achieved via SDS-PAGE and mass spectrometry. Researchers should optimize buffer conditions (e.g., pH, ionic strength) to preserve protein stability during purification . For reproducibility, document batch-to-batch variability in yield and activity using standardized protocols .
Q. How do structural modifications of this compound influence its cytotoxic activity?
- Methodological Answer : Site-directed mutagenesis or chemical modifications (e.g., acetylation, PEGylation) can elucidate structure-activity relationships. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for analyzing conformational changes. Comparative cytotoxicity assays (e.g., MTT on cancer cell lines) should include wild-type this compound as a control to quantify activity shifts .
Q. What are the standard in vitro assays for evaluating this compound’s cytotoxic specificity?
- Methodological Answer : Use a panel of cancer cell lines (e.g., Jurkat, HeLa) and non-cancerous primary cells (e.g., HUVECs) to assess selectivity. Flow cytometry with Annexin V/PI staining differentiates apoptosis from necrosis. Include dose-response curves (IC50 calculations) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro cytotoxicity data and in vivo antitumor efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., protein degradation in serum). Address this by:
- Conducting pharmacokinetic profiling (e.g., half-life in murine models using radiolabeled this compound).
- Comparing tumor penetration via fluorescence-labeled analogues and intravital imaging.
- Validating in vitro findings using 3D tumor spheroids or patient-derived organoids to better mimic in vivo conditions .
Q. How can researchers design experiments to differentiate this compound’s direct tumoricidal effects from immune-mediated responses?
- Methodological Answer :
- Control Groups : Use immunocompromised (e.g., NOD/SCID) and immunocompetent murine models to isolate immune contributions.
- Cytokine Profiling : Measure serum levels of TNF-α, IFN-γ, and IL-2 post-treatment via ELISA.
- Depletion Studies : Administer neutralizing antibodies against immune cells (e.g., CD8+ T cells) to assess their role in antitumor activity .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s synergistic effects with chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Multi-Omics Integration : Apply pathway enrichment analysis (e.g., KEGG, GO) to RNA-seq data from co-treated vs. monotherapy samples.
- Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity and publication bias .
Methodological Best Practices
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like Zenodo or PRIDE .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain approval from institutional animal care committees. Document attrition rates and humane endpoints .
- Literature Synthesis : Use tools like Covidence for systematic reviews to map gaps in this compound research, prioritizing understudied areas (e.g., resistance mechanisms) .
Table: Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
